molecular formula C15H17NO4S B8471592 2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-

2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-

Cat. No.: B8471592
M. Wt: 307.4 g/mol
InChI Key: TXPAKRVLXBZXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro- is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

1-(3-acetylsulfanylpropanoyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid

InChI

InChI=1S/C15H17NO4S/c1-10(17)21-9-8-14(18)16-12-5-3-2-4-11(12)6-7-13(16)15(19)20/h2-5,13H,6-9H2,1H3,(H,19,20)

InChI Key

TXPAKRVLXBZXOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(=O)N1C(CCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetylthiopropanoic acid (132 g) in toluene (200 ml) was treated with thionyl chloride (300 ml). The resulting solution was warmed on the steam bath for two hours, stirred overnight at room temperature then evaporated to dryness under reduced pressure, and finally distilled, to yield 139 g, b.p. (0.35-0.50 mm) 64°-66° of 3-acetylthiopropanoyl chloride. A solution of (±)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride (32.05 g) in pyridine (300 ml) was treated dropwise with 3-acetylthiopropanoyl chloride (25 g) with vigorous stirring. After stirring overnight, the reaction mixture was added to ice (600 g), acidified with concentrated hydrochloric acid, and extracted with ether. The combined ether extracts were concentrated under vacuum to a solid product, which was washed with cold ether (50 ml). This product, 1-(3-acetylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid, was crystallized from ethyl acetate-hexanes; yield 19 g, m.p. 89°-91°.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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